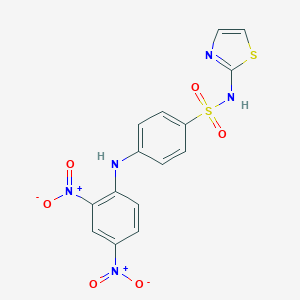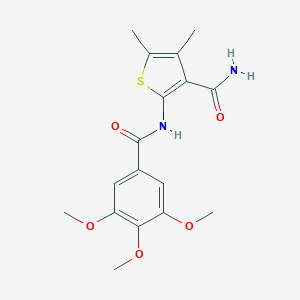![molecular formula C18H20N2O5S B463964 N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide CAS No. 332039-77-7](/img/structure/B463964.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. MS-275 has been shown to have potent anticancer activity, and its mechanism of action has been extensively studied in different cancer cell lines and animal models.
Mechanism of Action
The mechanism of action of MS-275 involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. HDAC inhibitors such as MS-275 block the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene transcription. MS-275 also affects the acetylation status of non-histone proteins, such as transcription factors and signaling molecules, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects
MS-275 has been shown to have various biochemical and physiological effects in cancer cells. It induces the expression of tumor suppressor genes, such as p21 and p27, and inhibits the expression of oncogenes, such as c-Myc and Bcl-2. MS-275 also affects the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis. In addition, MS-275 has been shown to modulate the immune system by regulating the expression of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
MS-275 has several advantages as a research tool. It is a potent and selective HDAC inhibitor, and it has been extensively studied in various cancer cell lines and animal models. MS-275 is commercially available, and its synthesis method is well-established. However, MS-275 also has some limitations. It has been shown to have off-target effects on non-HDAC proteins, and its toxicity profile is not well-established. In addition, MS-275 has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on MS-275. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammation. Another direction is to develop new HDAC inhibitors that are more potent and selective than MS-275. In addition, the development of MS-275 analogs with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent. Finally, the combination of MS-275 with other anticancer agents could improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of MS-275 involves the reaction of 4-(4-morpholinylsulfonyl)aniline with 2-phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, and the product is obtained after purification by column chromatography. The synthesis of MS-275 is a well-established method, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
MS-275 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to have potent anticancer activity in various cancer cell lines, including leukemia, lymphoma, breast cancer, lung cancer, and colon cancer. MS-275 induces cell cycle arrest, apoptosis, and differentiation in cancer cells, and it also inhibits angiogenesis and metastasis. MS-275 has been tested in preclinical models of cancer, and it has shown promising results in reducing tumor growth and improving survival rates.
properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(14-25-16-4-2-1-3-5-16)19-15-6-8-17(9-7-15)26(22,23)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAGEJSHNRQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B463901.png)
![4-{[(3,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B463938.png)
![2,4-dichloro-N-[3-[(3-chlorophenyl)carbamoyl]phenyl]benzamide](/img/structure/B463944.png)

![4-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B463968.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide](/img/structure/B463974.png)
![1,3-Diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B463978.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B463982.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463990.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)
![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)